molecular formula C15H11BrN2OS B2846818 N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 313660-10-5

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2846818
CAS No.: 313660-10-5
M. Wt: 347.23
InChI Key: MBWAGCVOWWQYAU-BMRADRMJSA-N
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Description

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position of the benzothiazole ring, along with a benzamide moiety.

Mechanism of Action

Target of Action

The primary target of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression .

Mode of Action

This compound acts as an HDAC inhibitor . By inhibiting the action of HDAC, this compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA conformation. This affects gene expression, allowing for the selective regulation of gene expression in cancer cells .

Biochemical Pathways

The inhibition of HDAC can affect multiple biochemical pathways. These changes can lead to the suppression of tumor growth and induction of cancer cell death .

Pharmacokinetics

As an hdac inhibitor, it is expected to be orally bioavailable

Result of Action

The result of the action of this compound is the selective regulation of gene expression in cancer cells . This can lead to the suppression of tumor growth and induction of cancer cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 3-bromo-2-methylbenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the specific positioning of the bromine and methyl groups on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWAGCVOWWQYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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